Methyl 3-(2-bromo-5-fluorophenyl)propanoate

Description

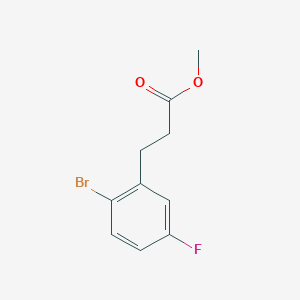

Methyl 3-(2-bromo-5-fluorophenyl)propanoate is an aromatic ester featuring a phenyl ring substituted with bromo (Br) and fluoro (F) groups at the 2- and 5-positions, respectively, linked to a methyl propanoate moiety. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis due to its halogenated aromatic structure, which facilitates further functionalization.

Properties

CAS No. |

1261855-30-4 |

|---|---|

Molecular Formula |

C10H10BrFO2 |

Molecular Weight |

261.09 g/mol |

IUPAC Name |

methyl 3-(2-bromo-5-fluorophenyl)propanoate |

InChI |

InChI=1S/C10H10BrFO2/c1-14-10(13)5-2-7-6-8(12)3-4-9(7)11/h3-4,6H,2,5H2,1H3 |

InChI Key |

DKZOTSFLEPEWMJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=C(C=CC(=C1)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-bromo-5-fluorophenyl)propanoate typically involves the esterification of 3-(2-bromo-5-fluorophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(2-bromo-5-fluorophenyl)propanoic acid+methanolacid catalystMethyl 3-(2-bromo-5-fluorophenyl)propanoate+water

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(2-bromo-5-fluorophenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromo-5-fluorophenyl)propanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Reduction: Lithium aluminum hydride in dry ether under reflux.

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenylpropanoates.

Reduction: Formation of 3-(2-bromo-5-fluorophenyl)propanol.

Oxidation: Formation of 3-(2-bromo-5-fluorophenyl)propanoic acid.

Scientific Research Applications

Methyl 3-(2-bromo-5-fluorophenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromo-5-fluorophenyl)propanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

The following compounds are selected for comparison based on substituent variations, ester groups, and aromatic systems:

Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate (CAS 131819-11-9)

- Substituents : 2-bromo, 5-methoxy (OCH₃) on phenyl ring.

- Ester group : Ethyl (vs. methyl in the target compound).

- Key differences: Electronic effects: Methoxy is electron-donating (+M effect), increasing electron density on the aromatic ring, whereas fluoro is electron-withdrawing (-I effect), reducing electron density. This impacts electrophilic substitution reactivity and resonance stabilization of intermediates. Hydrolysis susceptibility: Methyl esters generally hydrolyze faster than ethyl esters under basic conditions due to lower steric hindrance .

b. Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate (Compound 1 in )

- Aromatic system : Benzofuran ring with hydroxy (OH) and methoxy (OCH₃) substituents.

- Key differences :

- Hydrogen bonding : The hydroxy group enables hydrogen bonding, increasing aqueous solubility compared to the fully halogenated target compound.

- Ring strain : Benzofuran systems may introduce steric constraints or electronic delocalization differences compared to simple phenyl rings.

- Biological activity : Benzofuran derivatives are often bioactive, suggesting the target compound could be explored for similar applications but with altered pharmacokinetics due to halogenation .

c. Methyl 3-(1,3-dimethoxy-1,3-dihydroisobenzofuran-5-yl)propanoate (Compound 3 in )

- Aromatic system : Dihydroisobenzofuran with two methoxy groups.

- Key differences :

- Saturation : The partially saturated isobenzofuran ring reduces aromaticity, altering electronic conjugation and stability.

- Steric effects : Dimethoxy groups may hinder rotation or interaction at the 5-position, affecting regioselectivity in reactions.

Data Table: Key Properties and Comparisons

Research Findings and Implications

- Electronic modulation : The electron-withdrawing nature of the target compound’s substituents may enhance its electrophilicity, making it reactive toward nucleophiles in synthetic pathways.

- Crystallographic analysis : Tools like SHELXL () and ORTEP-3 () are critical for confirming molecular structures and stereochemistry in related compounds.

Biological Activity

Methyl 3-(2-bromo-5-fluorophenyl)propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of Methyl 3-(2-bromo-5-fluorophenyl)propanoate typically involves the reaction of 2-bromo-5-fluorobenzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions can be optimized to enhance yield and purity. The following table summarizes key synthetic routes:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-bromo-5-fluorobenzoic acid | SOCl₂, DMF, reflux | ~79% |

| 2 | Methanol | Room temperature | High |

Antimicrobial Properties

Methyl 3-(2-bromo-5-fluorophenyl)propanoate has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that it exhibits significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Enzyme Inhibition

Recent studies have identified Methyl 3-(2-bromo-5-fluorophenyl)propanoate as a potential inhibitor of alanine aminopeptidases (APN/CD13). This enzyme plays a crucial role in various physiological processes, including tumor growth and metastasis. The inhibition constants for this compound have been reported in the submicromolar range, indicating strong binding affinity and potential therapeutic applications in cancer treatment.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of Methyl 3-(2-bromo-5-fluorophenyl)propanoate against clinical isolates of Staphylococcus aureus. The compound was tested using disk diffusion methods, revealing zones of inhibition comparable to standard antibiotics.

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, Methyl 3-(2-bromo-5-fluorophenyl)propanoate was tested against human APN. The results demonstrated that the compound effectively reduced enzyme activity, suggesting its potential as a therapeutic agent for diseases associated with APN dysregulation.

The biological activity of Methyl 3-(2-bromo-5-fluorophenyl)propanoate can be attributed to its ability to interact with specific biological targets. The proposed mechanisms include:

- Membrane Disruption : The compound disrupts bacterial cell membranes, leading to cell death.

- Enzyme Binding : It binds to the active site of alanine aminopeptidases, inhibiting their function and thus affecting cellular processes related to cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.